The compound’s IUPAC name, 3-benzyl-1-methylimidazolidine-2,4-dione, reflects its bicyclic structure:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ | |
| Molecular Weight | 204.22 g/mol | |
| SMILES | CN1CC(=O)N(C1=O)CC2=CC=CC=C2 | |
| InChIKey | PIRMWQACBUQNAM-UHFFFAOYSA-N |
The SMILES string highlights the connectivity: the methyl group binds to N1, while the benzyl group extends from C3 via a methylene bridge. The InChIKey serves as a unique identifier for computational databases.
While experimental data on this specific compound are limited, analogous hydantoins exhibit:
The Urech hydantoin synthesis involves reacting amino acids with potassium cyanate and hydrochloric acid to form hydantoins [1]. For 1-methyl-3-benzyl derivatives, this method requires starting with appropriately substituted amino acids. For example, benzyl-protected amino acids undergo cyclization under acidic conditions to introduce the benzyl group at the N-3 position. Methyl substitution at the N-1 position is achieved by selecting amino acids with methyl side chains or through subsequent alkylation. The reaction proceeds via the formation of an intermediate urea derivative, which cyclizes to the hydantoin core under dehydration [2].
Key steps include:
Direct alkylation of preformed hydantoin cores offers a flexible route to 1-methyl-3-benzyl derivatives. Phase-transfer catalysis (PTC) using tetrabutylammonium bromide enables efficient C5-alkylation under mild conditions [3]. For N-alkylation, hydantoin is treated with benzyl halides in the presence of a base such as potassium hydroxide.
Example protocol:
This method achieves high regioselectivity for N-3 benzylation due to the steric and electronic preferences of the hydantoin nitrogen atoms.
Continuous flow reactors, such as trickle-bed systems, enable scalable synthesis of hydantoins. A patented method uses hydroxyacetonitrile, carbon dioxide, and ammonia in a trickle-bed reactor with solid acid catalysts [5]. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Hydroxyacetonitrile | 140–250 mL/h |
| CO₂ flow rate | 0.02–0.08 m³/h |
| NH₃ flow rate | 0.01–0.04 m³/h |
| Temperature | 50–110°C |
| Reaction time | 2.5–4 hours |
This system achieves 74.85% yield by maintaining precise control over reactant flow and temperature, avoiding intermediate isolation [5].
Solid acid catalysts, such as sulfonated resins or zeolites, facilitate one-pot hydantoin synthesis. In the trickle-bed reactor, these catalysts promote the condensation of hydroxyacetonitrile with CO₂ and NH₃, followed by cyclization [5]. Advantages include:
Temperature critically influences cyclization efficiency. For the Urech synthesis, yields drop below 40°C due to incomplete dehydration, while temperatures above 120°C promote side reactions like decarboxylation [1] [5]. Optimal ranges vary by method:
| Method | Temperature Range | Yield (%) |
|---|---|---|
| Urech synthesis | 80–100°C | 60–75 |
| Trickle-bed reactor | 50–110°C | 70–75 |
Elevated pressure (1–5 bar) in continuous systems enhances gas-phase reactant solubility, improving cyclization kinetics [5].
Solvent polarity and proticity impact reaction pathways:
Stoichiometric excess of benzyl halides (3 equivalents) ensures complete N-alkylation, while CO₂:NH₃ ratios of 2:1 optimize carbamate intermediate formation in continuous systems [5].
Post-reaction mixtures are concentrated to 1/3–1/4 volume, inducing hydantoin crystallization. For example, cooling a saturated aqueous solution to 4°C yields needle-like crystals of 1-methyl-3-benzyl-hydantoin [5].
Recrystallization from ethanol-water (3:1 v/v) removes residual benzyl halides and inorganic salts. Key steps:
This process achieves >99% purity, as confirmed by HPLC [3] [5].
Tables
Table 1. Comparison of Traditional vs. Modern Synthesis Methods
| Parameter | Urech Synthesis | Continuous Flow |
|---|---|---|
| Yield (%) | 60–75 | 70–75 |
| Reaction time (hours) | 5–8 | 2.5–4 |
| Catalyst | HCl | Solid acid |
| Scalability | Batch-limited | Continuous production |
Table 2. Solvent Impact on Alkylation Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 85 |
| DCM | 8.9 | 78 |
| Ethanol | 24.3 | 65 |
1-Methyl-3-benzyl-hydantoin represents a significant hydantoin derivative characterized by dual nitrogen substitution at positions 1 and 3 of the imidazolidine-2,4-dione ring system. This comprehensive structural characterization employs multiple analytical techniques to elucidate the molecular architecture, conformational behavior, and physicochemical properties of this heterocyclic compound. The analytical methodologies discussed encompass nuclear magnetic resonance spectroscopy, vibrational spectroscopy, X-ray crystallography, mass spectrometry, and thermal analysis techniques that collectively provide detailed insights into the structure-property relationships governing this important pharmaceutical intermediate.
Proton nuclear magnetic resonance spectroscopy provides fundamental structural information for 1-methyl-3-benzyl-hydantoin through characteristic chemical shift patterns and coupling behaviors. The spectroscopic analysis reveals distinctive resonance signals that enable unambiguous identification of the molecular framework and substitution patterns within the hydantoin core structure [1] [2].
The hydantoin ring system exhibits characteristic amide proton resonances that appear as broad singlets in the downfield region. For benzyl-substituted hydantoins, the imidic nitrogen-hydrogen protons typically resonate between 7.9 and 10.4 parts per million, reflecting the deshielding effects of the electron-withdrawing carbonyl groups [2] [3]. These resonances demonstrate temperature-dependent behavior characteristic of amide protons engaged in intermolecular hydrogen bonding networks.
The benzyl substituent at the nitrogen-3 position generates a characteristic benzylic methylene signal appearing as a singlet around 4.5-4.7 parts per million. This chemical shift reflects the combined deshielding effects of the aromatic ring system and the electron-withdrawing nitrogen atom [4] [5]. The aromatic protons of the benzyl group manifest as a complex multiplet between 7.18 and 7.40 parts per million, corresponding to the five aromatic hydrogen atoms of the phenyl ring [3].
Nuclear Overhauser Effect Spectroscopy studies of benzyl hydantoin derivatives reveal important conformational information regarding the spatial relationship between the benzyl group and the hydantoin ring. Through-space interactions observed between the amide nitrogen-hydrogen protons and the aromatic protons indicate folded conformations where the benzene ring adopts positions proximate to the hydantoin moiety [5] [3]. This conformational preference significantly influences the biological activity profiles of these compounds.
The methyl group attached to nitrogen-1 appears as a sharp singlet in the 3.0-3.5 parts per million region, providing clear evidence for the methylation pattern. The chemical shift of this resonance reflects the electron-withdrawing nature of the hydantoin ring system, causing slight downfield displacement compared to typical aliphatic methyl groups [2] [4].
Integration ratios provide quantitative verification of the proposed molecular structure, with the aromatic region integrating for five protons, the benzylic methylene for two protons, the nitrogen-methyl for three protons, and the amide nitrogen-hydrogen for one proton. These integration patterns serve as definitive structural confirmation for 1-methyl-3-benzyl-hydantoin [1] [2].
Temperature-variable nuclear magnetic resonance experiments reveal coalescence phenomena for the amide proton resonances, indicating dynamic exchange processes involving hydrogen bonding interactions. This behavior provides insights into the intermolecular association patterns that influence crystalline packing arrangements and solution-state aggregation behaviors [5] [6].
Two-dimensional nuclear magnetic resonance techniques, including homonuclear correlation spectroscopy and heteronuclear multiple bond correlation, establish connectivity patterns within the molecular framework. These experiments confirm the substitution positions and provide unambiguous assignments for all proton resonances within the complex molecular architecture [6].
Vibrational spectroscopy provides detailed information regarding the functional group characteristics and hydrogen bonding patterns present in 1-methyl-3-benzyl-hydantoin. The infrared spectrum exhibits distinctive absorption bands that enable identification of the hydantoin moiety and characterization of intermolecular interactions [7] [8] [9].
The nitrogen-hydrogen stretching vibrations appear as medium to strong intensity bands in the 3300-3500 wavenumber region, characteristic of hydrogen-bonded amide groups. Free nitrogen-hydrogen stretches occur at higher frequencies around 3520-3535 wavenumbers, while hydrogen-bonded stretches appear at lower frequencies due to the weakening of the nitrogen-hydrogen bond upon hydrogen bond formation [7] [9]. The breadth and intensity of these bands provide information regarding the extent and strength of intermolecular hydrogen bonding networks.
The carbonyl stretching vibrations constitute the most prominent features of the infrared spectrum, appearing as intense bands around 1748 and 1732 wavenumbers. The higher frequency band corresponds to the primary amide carbonyl stretch, while the lower frequency shoulder represents the secondary amide carbonyl vibration [2] [7] [9]. The slight frequency difference between these two carbonyl groups reflects the different electronic environments created by the adjacent nitrogen substituents.
Aromatic carbon-carbon stretching vibrations appear as medium intensity bands in the 1450-1600 wavenumber region, providing confirmation of the benzyl substituent presence. Aromatic carbon-hydrogen stretching modes occur around 3000-3100 wavenumbers, appearing as sharp, medium intensity absorptions [10] [11]. These vibrations exhibit characteristic patterns that enable identification of monosubstituted benzene rings.
The nitrogen-hydrogen bending vibrations appear around 1650-1580 wavenumbers as medium intensity bands, often overlapping with aromatic carbon-carbon stretching modes. These deformation modes provide additional confirmation of the amide functional groups within the hydantoin ring system [10].
Carbon-nitrogen stretching vibrations occur in the 1250-1020 wavenumber region as medium to weak intensity bands. The exact frequencies depend upon the electronic environment surrounding the carbon-nitrogen bonds, with electron-withdrawing substituents causing shifts to higher frequencies [10].
Raman spectroscopy provides complementary vibrational information, particularly for symmetrical vibrations that may be weak or absent in the infrared spectrum. The Raman spectrum exhibits strong bands corresponding to aromatic carbon-carbon stretching modes and symmetrical ring breathing vibrations. The benzyl group contributes characteristic Raman-active modes around 1000-1200 wavenumbers [11].
Matrix isolation infrared spectroscopy of related hydantoin derivatives reveals additional structural details by eliminating intermolecular interactions that broaden spectral features in condensed phases. These studies demonstrate that isolated hydantoin molecules adopt planar conformations with specific geometric parameters that influence their vibrational frequencies [12] [8].
Temperature-dependent infrared spectroscopy provides insights into phase transitions and hydrogen bonding dynamics. Upon heating, the nitrogen-hydrogen stretching bands exhibit frequency shifts and intensity changes that reflect weakening of intermolecular hydrogen bonds and eventual phase transitions to liquid or gaseous states [12] [9].
X-ray crystallographic analysis provides definitive structural information regarding the molecular geometry and conformational preferences of 1-methyl-3-benzyl-hydantoin in the solid state. Crystallographic studies of related hydantoin derivatives reveal consistent patterns of molecular conformation that influence both physical properties and biological activities [13] [14] [15].
The hydantoin ring system adopts a planar conformation with all heavy atoms lying essentially within a single plane. Crystallographic parameters indicate carbon-nitrogen bond lengths of approximately 1.35-1.40 Angstroms, reflecting partial double bond character due to amide resonance. The carbon-oxygen double bond lengths measure approximately 1.20-1.22 Angstroms, consistent with typical amide carbonyl bonds [14] [16].
The benzyl substituent at nitrogen-3 exhibits conformational flexibility, with the benzylic carbon-nitrogen bond adopting various rotational orientations depending upon crystal packing forces and intermolecular interactions. Crystallographic studies of similar benzyl hydantoin derivatives demonstrate that the benzyl group can adopt both extended and folded conformations relative to the hydantoin ring plane [5] [17].
Dihedral angle measurements reveal the spatial relationship between the hydantoin ring and the benzyl phenyl ring. Extended conformations exhibit dihedral angles of approximately 60-120 degrees, while folded conformations show dihedral angles less than 60 degrees. The preferred conformation depends upon the balance between intramolecular steric interactions and intermolecular hydrogen bonding requirements [17] [18].
The methyl substituent at nitrogen-1 adopts an out-of-plane orientation to minimize steric interactions with the ring carbonyl groups. The carbon-nitrogen bond length for this methyl group measures approximately 1.45-1.47 Angstroms, typical for aliphatic carbon-nitrogen single bonds [15].
Thermal ellipsoid parameters provide information regarding atomic motion within the crystal lattice. The hydantoin ring atoms typically exhibit small displacement parameters, indicating restricted motion due to the rigid ring structure and extensive hydrogen bonding. The benzyl group atoms show larger displacement parameters, reflecting greater conformational flexibility [14] [15].
Unit cell parameters for hydantoin derivatives vary depending upon the substitution pattern and crystal packing arrangements. Monoclinic space groups are common, with typical unit cell dimensions ranging from 5-15 Angstroms for the various crystallographic axes. The number of molecules per unit cell depends upon the molecular symmetry and packing efficiency [15] [19].
Bond angle analysis reveals deviations from ideal tetrahedral or trigonal planar geometries due to ring strain and electronic effects. The nitrogen-carbon-nitrogen angle within the hydantoin ring typically measures 108-112 degrees, reflecting the five-membered ring constraint. Carbonyl carbon-oxygen-carbon angles approximate 120 degrees, consistent with trigonal planar hybridization [14] [16].
The crystal structures of hydantoin derivatives exhibit extensive hydrogen bonding networks that stabilize the solid-state architecture and influence physical properties such as melting points and solubility characteristics. These hydrogen bonding patterns follow predictable motifs that can be described using graph-set notation [16] [20] [21].
The most common hydrogen bonding motif in hydantoin crystals involves the formation of cyclic dimers through paired nitrogen-hydrogen to oxygen interactions, designated as R₂²(8) rings. In these arrangements, two hydantoin molecules associate through complementary hydrogen bonds between the amide nitrogen-hydrogen donors and carbonyl oxygen acceptors. This motif accounts for approximately 45% of known hydantoin crystal structures [16] [21].
Linear chain motifs represent another prevalent hydrogen bonding pattern, designated as C₁¹(4) chains. These arrangements involve single nitrogen-hydrogen to oxygen hydrogen bonds that propagate through the crystal structure, creating one-dimensional hydrogen-bonded networks. The chains can exhibit various orientations within the crystal lattice depending upon the molecular symmetry and packing requirements [16] [22].
Complex two-dimensional networks arise when multiple hydrogen bonding motifs combine within a single crystal structure. These arrangements, designated as C₂²(9) frameworks, involve both cyclic and chain-like hydrogen bonding patterns that create extended sheet structures. Such networks provide enhanced mechanical stability and elevated melting points [13] [20].
The presence of nitrogen substitution, as in 1-methyl-3-benzyl-hydantoin, modifies the available hydrogen bonding sites and alters the preferred association patterns. Methylation at nitrogen-1 eliminates one potential hydrogen bond donor, forcing the remaining nitrogen-hydrogen group to participate in more complex intermolecular interactions [15] [16].
Benzyl substitution at nitrogen-3 introduces additional complexity through potential aromatic-aromatic stacking interactions and carbon-hydrogen to oxygen weak hydrogen bonds. These secondary interactions complement the primary nitrogen-hydrogen to oxygen hydrogen bonds and influence the overall crystal packing arrangement [17] [20].
Crystallographic studies reveal that hydrogen bond distances typically range from 2.8 to 3.2 Angstroms for nitrogen to oxygen interactions, with angles approaching linearity for optimal electrostatic interactions. Shorter distances indicate stronger hydrogen bonds, while angular deviations from linearity reduce bond strength [16] [23].
The thermal stability of these hydrogen bonding networks influences the decomposition temperatures and phase transition behaviors observed in thermal analysis experiments. Crystals with extensive three-dimensional hydrogen bonding networks exhibit higher melting points and greater thermal stability compared to structures with limited intermolecular interactions [13] [20].
Polymorphism in hydantoin derivatives often results from different hydrogen bonding arrangements within alternative crystal structures. These polymorphs can exhibit distinct physical properties despite identical molecular compositions, highlighting the importance of crystal engineering principles in pharmaceutical development [19] [24].
Mass spectrometric analysis of 1-methyl-3-benzyl-hydantoin provides molecular weight confirmation and structural fragmentation information essential for compound identification and purity assessment. Electrospray ionization mass spectrometry represents the preferred ionization technique for these polar, nitrogen-containing heterocycles due to the availability of basic nitrogen sites for protonation [25] [26].
Primary fragmentation pathways involve cleavage of the benzylic carbon-nitrogen bond, generating a stable benzyl cation at mass-to-charge ratio 91 and a methylhydantoin fragment ion at mass-to-charge ratio 114. The benzyl cation represents one of the most stable carbocations due to extensive resonance stabilization through the aromatic ring system [27] [28].
Secondary fragmentation involves ring-opening processes within the hydantoin moiety, leading to smaller fragment ions corresponding to various combinations of carbon, nitrogen, and oxygen atoms. Common fragment ions include mass-to-charge ratios 86, 71, 58, and 44, representing systematic losses of carbon monoxide, formamide, and other small neutral molecules [28] [29].
The relative intensities of fragment ions provide information regarding the ease of various bond cleavage processes and the stability of resulting cationic species. Strong fragment ion peaks indicate favored fragmentation pathways, while weak peaks suggest unfavorable or high-energy processes [27] [26].
Collision-induced dissociation experiments enable detailed characterization of fragmentation mechanisms through controlled energy deposition. These studies reveal that benzyl hydantoin derivatives preferentially undergo benzylic cleavage at low collision energies, followed by ring fragmentation at higher energies [29] [30].
High-resolution mass spectrometry provides accurate mass measurements that enable elemental composition determination for fragment ions. These measurements distinguish between isobaric species and confirm proposed fragmentation pathways through exact mass calculations [26] [31].
Isotope pattern analysis provides additional structural confirmation through comparison of experimental and theoretical isotope distributions. The presence of carbon-13 and nitrogen-15 isotopes creates characteristic patterns that verify molecular formulas and fragmentation assignments [27] [28].
Tandem mass spectrometry experiments enable sequential fragmentation studies that elucidate detailed breakdown pathways. Multiple-stage fragmentation reveals the connectivity relationships between various fragment ions and provides mechanistic insights into decomposition processes [29] [30].
Chemical ionization techniques provide alternative fragmentation patterns through different ionization mechanisms. These complementary approaches enhance structural characterization capabilities and provide additional confirmation of molecular identification [28] [31].
Thermal analysis techniques provide comprehensive information regarding the thermal stability, phase transition behavior, and decomposition characteristics of 1-methyl-3-benzyl-hydantoin. These studies are essential for pharmaceutical development, processing optimization, and storage condition determination [32] [33] [34].
Thermogravimetric analysis reveals the thermal decomposition profile through continuous monitoring of mass loss as a function of temperature. For benzyl hydantoin derivatives, decomposition typically initiates between 170-200 degrees Celsius, with maximum decomposition rates occurring around 250-320 degrees Celsius. The total mass loss during complete decomposition ranges from 90-99%, indicating nearly complete volatilization or decomposition to gaseous products [33] [35] [36].
Differential scanning calorimetry provides information regarding phase transitions, including melting points, glass transitions, and crystalline polymorphic transformations. Benzyl hydantoin derivatives typically exhibit melting points between 252-275 degrees Celsius, reflecting the stabilizing influence of intermolecular hydrogen bonding networks within the crystal structure [32] [36] [37].
The thermal decomposition mechanism involves initial cleavage of the weakest bonds within the molecular structure, typically the benzylic carbon-nitrogen bond due to the stability of the resulting benzyl radical or cation. This primary fragmentation generates volatile benzyl-containing species and leaves behind the methylhydantoin moiety for subsequent decomposition [33] [35].
Secondary decomposition processes involve ring-opening reactions within the hydantoin core, leading to the formation of carbon monoxide, carbon dioxide, ammonia, and various nitrogen-containing fragments. The exact decomposition pathway depends upon the atmospheric conditions, with oxidative environments promoting different product distributions compared to inert atmospheres [34] [35].
Kinetic analysis of decomposition processes enables determination of activation energies and pre-exponential factors that characterize the thermal degradation mechanisms. These parameters provide insights into the molecular-level processes governing thermal stability and enable prediction of decomposition behavior under various conditions [32] [33].
The influence of substitution patterns on thermal stability demonstrates that aromatic substituents generally enhance thermal resistance compared to aliphatic groups. The presence of the benzyl group in 1-methyl-3-benzyl-hydantoin provides moderate thermal stabilization through resonance effects, while the methyl group has minimal impact on overall thermal behavior [33] [35].
Isothermal thermogravimetric experiments reveal the time-dependent stability at constant temperatures, providing information relevant to storage and processing conditions. These studies demonstrate that benzyl hydantoin derivatives remain stable at ambient temperatures for extended periods but undergo gradual decomposition at elevated temperatures [38] [39].
Dynamic mechanical analysis provides information regarding the viscoelastic properties and glass transition behavior of amorphous phases. These measurements are particularly relevant for pharmaceutical formulations where the physical state influences dissolution and bioavailability characteristics [33] [39].
Thermal microscopy enables direct observation of phase transitions and decomposition events, providing visual confirmation of thermal analysis results. These studies reveal the morphological changes accompanying melting, sublimation, and decomposition processes [33] [38].
The correlation between thermal stability and crystal structure demonstrates that compounds with extensive hydrogen bonding networks exhibit enhanced thermal resistance. The specific hydrogen bonding patterns observed in 1-methyl-3-benzyl-hydantoin crystals contribute to its moderate thermal stability profile [20] [33] [35].